molecular formula C21H26N2O B5269679 N-(1-benzylpiperidin-4-yl)-2-(3-methylphenyl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(3-methylphenyl)acetamide

Cat. No.: B5269679
M. Wt: 322.4 g/mol
InChI Key: OCTWJKVOKNQUSO-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(3-methylphenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a benzyl group, and a 3-methylphenylacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the 3-Methylphenylacetamide Moiety: This step involves the acylation of the piperidine derivative with 3-methylphenylacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-(3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as binding to specific receptors or enzymes.

    Medicine: Research may explore its potential therapeutic applications, including its effects on the central nervous system or other biological targets.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-N-(3-methylphenyl)benzenesulfonamide
  • N-(1-benzylpiperidin-4-yl)-1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • 1-(1-benzylpiperidin-4-yl)-4-[(3-methylphenyl)methyl]piperazine

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17-6-5-9-19(14-17)15-21(24)22-20-10-12-23(13-11-20)16-18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTWJKVOKNQUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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